![molecular formula C24H18O6S2 B14454515 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid CAS No. 74218-63-6](/img/structure/B14454515.png)
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is a complex aromatic compound characterized by multiple phenyl groups and sulfonic acid functionalities. This compound is notable for its unique structure, which includes three interconnected benzene rings and two sulfonic acid groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid typically involves multi-step organic reactions. One common approach is the sequential electrophilic aromatic substitution reactions, where benzene rings are functionalized with phenyl groups and sulfonic acid groups. The reaction conditions often include the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic rings.
Reduction: Reduction reactions can be used to remove sulfonic acid groups or to modify the phenyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-disulfonic acid: Lacks the additional phenyl groups, making it less complex.
4-Phenylphenylbenzene: Does not contain sulfonic acid groups, limiting its reactivity.
Triphenylbenzene: Similar aromatic structure but lacks sulfonic acid functionalities.
Uniqueness
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is unique due to its combination of multiple phenyl groups and sulfonic acid functionalities. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
74218-63-6 |
|---|---|
Molecular Formula |
C24H18O6S2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-[4-(4-phenylphenyl)phenyl]benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C24H18O6S2/c25-31(26,27)23-8-4-7-22(24(23)32(28,29)30)21-15-13-20(14-16-21)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-16H,(H,25,26,27)(H,28,29,30) |
InChI Key |
WCOXVQWUCZOKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


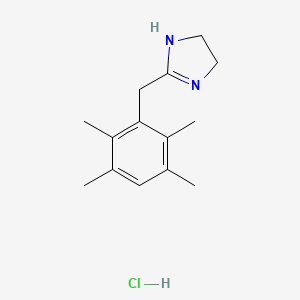
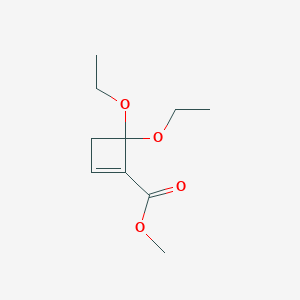
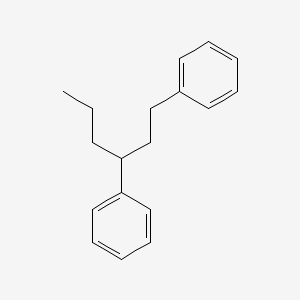


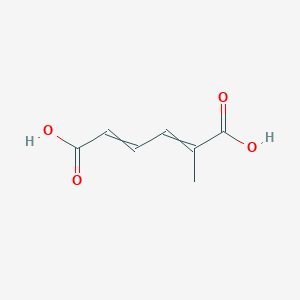
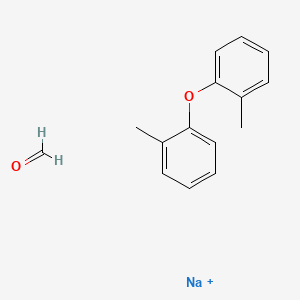
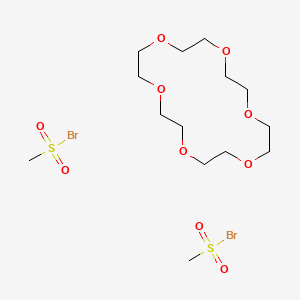
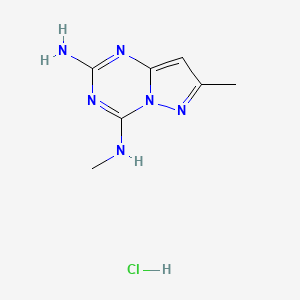
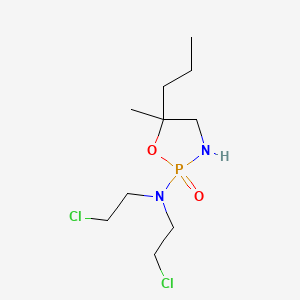
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
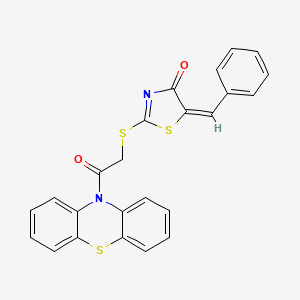
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
